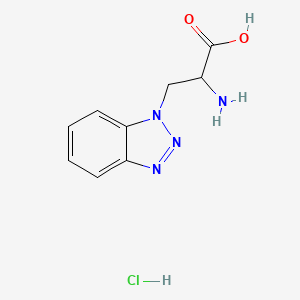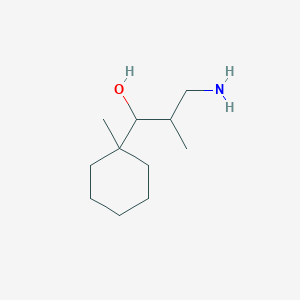
4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde is a synthetic organic compound with a molecular formula of C7H7ClN2O2S. This compound is notable for its unique structure, which includes a thiazole ring, a chloro substituent, and an azetidine moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chloro substituent and the azetidine moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or sale.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde: This compound shares a similar structure but has a benzaldehyde moiety instead of a thiazole ring.
Methyl 4-chloro-2-(3-hydroxyazetidin-1-yl)-2H-thiazole-5-carboxylate: Another related compound with a carboxylate group instead of an aldehyde.
Uniqueness
4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H7ClN2O2S |
|---|---|
Molekulargewicht |
218.66 g/mol |
IUPAC-Name |
4-chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H7ClN2O2S/c8-6-5(3-11)13-7(9-6)10-1-4(12)2-10/h3-4,12H,1-2H2 |
InChI-Schlüssel |
GPZCJQJWCIPPEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=NC(=C(S2)C=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13189947.png)
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)

![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde](/img/structure/B13189978.png)

![1-[1-(Aminomethyl)cyclopropyl]butan-1-one](/img/structure/B13189980.png)





